molecular formula C6H11NO4S B12287492 3-Hydroxy-2-(2-sulfanylpropanoylamino)propanoic acid

3-Hydroxy-2-(2-sulfanylpropanoylamino)propanoic acid

Katalognummer: B12287492
Molekulargewicht: 193.22 g/mol
InChI-Schlüssel: NGCWQOJBMCFVRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Mercapto-1-oxopropyl)-L-serine is a compound with significant interest in various scientific fields due to its unique chemical structure and properties. It is an analog of Tiopronin, a well-known compound used as an antidote against heavy metal poisoning. The molecular formula of N-(2-Mercapto-1-oxopropyl)-L-serine is C6H11NO3S, and it has a molecular weight of 177.22 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Mercapto-1-oxopropyl)-L-serine typically involves the reaction of L-serine with 2-mercapto-1-oxopropyl derivatives. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like hydrochloric acid to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete reaction.

Industrial Production Methods

Industrial production of N-(2-Mercapto-1-oxopropyl)-L-serine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and yields. The purification of the final product is achieved through crystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Mercapto-1-oxopropyl)-L-serine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, alcohols, and substituted serine compounds. These products have varied applications in different scientific fields .

Wissenschaftliche Forschungsanwendungen

N-(2-Mercapto-1-oxopropyl)-L-serine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in treating heavy metal poisoning and as an antioxidant.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Wirkmechanismus

The mechanism of action of N-(2-Mercapto-1-oxopropyl)-L-serine involves its interaction with molecular targets such as enzymes and proteins. The thiol group in the compound can form disulfide bonds with cysteine residues in proteins, leading to inhibition or modification of the protein’s function. This interaction is crucial in its role as an antidote for heavy metal poisoning, where it binds to heavy metals and facilitates their excretion from the body.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(2-Mercapto-1-oxopropyl)-L-serine is unique due to its specific interaction with serine residues in proteins, which distinguishes it from other analogs. Its ability to form stable complexes with heavy metals and its potential therapeutic applications make it a compound of significant interest in various fields .

Eigenschaften

Molekularformel

C6H11NO4S

Molekulargewicht

193.22 g/mol

IUPAC-Name

3-hydroxy-2-(2-sulfanylpropanoylamino)propanoic acid

InChI

InChI=1S/C6H11NO4S/c1-3(12)5(9)7-4(2-8)6(10)11/h3-4,8,12H,2H2,1H3,(H,7,9)(H,10,11)

InChI-Schlüssel

NGCWQOJBMCFVRB-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)NC(CO)C(=O)O)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.